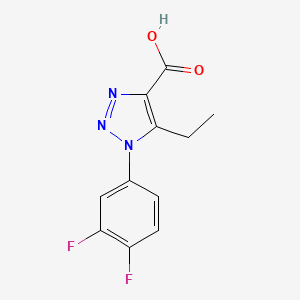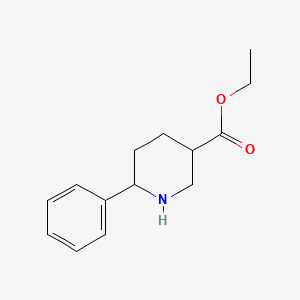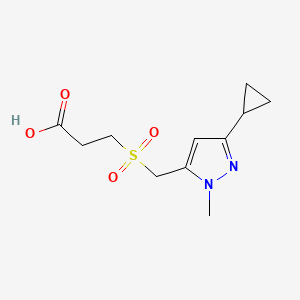
3-Bromo-4-(piperazin-1-ylmethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(piperazin-1-ylmethyl)benzoic acid is an organic compound with the molecular formula C12H15BrN2O2 It is characterized by the presence of a bromine atom at the third position and a piperazin-1-ylmethyl group at the fourth position on the benzoic acid ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Brom-4-(Piperazin-1-ylmethyl)benzoesäure beinhaltet typischerweise die Bromierung von 4-(Piperazin-1-ylmethyl)benzoesäure. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um eine selektive Bromierung an der gewünschten Position zu gewährleisten. Übliche Reagenzien, die in diesem Prozess verwendet werden, umfassen Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines geeigneten Lösungsmittels wie Dichlormethan. Die Reaktion wird üblicherweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt, um optimale Ausbeuten zu erzielen.
Industrielle Produktionsmethoden
Die industrielle Produktion von 3-Brom-4-(Piperazin-1-ylmethyl)benzoesäure kann ähnliche Synthesewege, jedoch in größerem Maßstab umfassen. Der Prozess ist auf Effizienz, Kosteneffektivität und Sicherheit optimiert. Großreaktoren und automatisierte Systeme werden eingesetzt, um eine gleichbleibende Qualität und hohe Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
3-Brom-4-(Piperazin-1-ylmethyl)benzoesäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktionsreaktionen: Die Reduktion der Verbindung kann zur Entfernung des Bromatoms oder zur Reduktion anderer funktioneller Gruppen führen.
Häufige Reagenzien und Bedingungen
Nukleophile Substitution: Reagenzien wie Natriumhydroxid oder Kaliumcarbonat in polaren Lösungsmitteln wie Dimethylsulfoxid (DMSO) werden häufig verwendet.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid werden eingesetzt.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise nukleophile Substitutionen Derivate mit verschiedenen funktionellen Gruppen ergeben, während Oxidations- und Reduktionsreaktionen entsprechende oxidierte oder reduzierte Formen der Verbindung erzeugen.
Wissenschaftliche Forschungsanwendungen
3-Brom-4-(Piperazin-1-ylmethyl)benzoesäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Es laufen Forschungsarbeiten, um ihr Potenzial als pharmazeutisches Zwischenprodukt oder Wirkstoff in der Arzneimittelentwicklung zu untersuchen.
Industrie: Sie wird bei der Herstellung von Spezialchemikalien und -materialien mit spezifischen Eigenschaften verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Brom-4-(Piperazin-1-ylmethyl)benzoesäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Das Bromatom und die Piperazin-1-ylmethylgruppe spielen eine entscheidende Rolle bei seiner Reaktivität und Bindungsaffinität. Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Biomolekülen interagieren und zu verschiedenen biologischen Effekten führen. Detaillierte Studien sind erforderlich, um die genauen molekularen Zielstrukturen und -wege zu entschlüsseln, die beteiligt sind.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(piperazin-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and piperazin-1-ylmethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Brom-4-(4-methyl-1-piperazinyl)benzoesäure
- 4-(Piperazin-1-ylmethyl)benzoesäure
- 3-Brom-4-methylbenzoesäure
Einzigartigkeit
3-Brom-4-(Piperazin-1-ylmethyl)benzoesäure ist durch das Vorhandensein sowohl eines Bromatoms als auch einer Piperazin-1-ylmethylgruppe am Benzoesäureringsystem einzigartig. Diese Kombination verleiht ihr besondere chemische und biologische Eigenschaften, die sie für verschiedene Forschungsanwendungen wertvoll machen. Ihre strukturellen Merkmale ermöglichen vielfältige chemische Modifikationen und Funktionalisierungen, was ihre Nutzbarkeit in der Synthesechemie und der Wirkstoffforschung erhöht.
Eigenschaften
CAS-Nummer |
1131594-48-3 |
|---|---|
Molekularformel |
C12H15BrN2O2 |
Molekulargewicht |
299.16 g/mol |
IUPAC-Name |
3-bromo-4-(piperazin-1-ylmethyl)benzoic acid |
InChI |
InChI=1S/C12H15BrN2O2/c13-11-7-9(12(16)17)1-2-10(11)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2,(H,16,17) |
InChI-Schlüssel |
QXRMCMZLCFDZCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-iodobenzo[d]thiazole](/img/structure/B11812965.png)

![6-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B11812989.png)








![(1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol](/img/structure/B11813063.png)

